molecular formula C26H30N2O5S B7695501 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(3,5-dimethylphenyl)acetamide

2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(3,5-dimethylphenyl)acetamide

Cat. No. B7695501
M. Wt: 482.6 g/mol
InChI Key: FFMWZMLCGOGPOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(3,5-dimethylphenyl)acetamide, commonly known as DASPA, is a novel sulfonamide compound that has been synthesized and studied for its potential applications in scientific research. DASPA is a potent and selective inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in hypoxic tumors.

Scientific Research Applications

DASPA has been studied for its potential applications in scientific research, particularly in the field of cancer research. CA IX is overexpressed in hypoxic tumors, and its inhibition has been shown to reduce tumor growth and metastasis. DASPA has been shown to be a potent and selective inhibitor of CA IX, making it a promising candidate for the development of anticancer drugs.

Mechanism of Action

The mechanism of action of DASPA involves the inhibition of CA IX, which is an enzyme that plays a crucial role in maintaining the pH balance in hypoxic tumors. CA IX is overexpressed in hypoxic tumors as a result of the activation of hypoxia-inducible factor 1 (HIF-1), which regulates the expression of genes involved in adaptation to hypoxia. Inhibition of CA IX by DASPA disrupts the pH balance in hypoxic tumors, leading to a reduction in tumor growth and metastasis.
Biochemical and Physiological Effects
DASPA has been shown to have potent inhibitory effects on CA IX, with an inhibitory constant (Ki) of 5 nM. In addition, DASPA has been shown to have good selectivity for CA IX over other carbonic anhydrase isoforms. DASPA has also been shown to have good stability in vitro, with a half-life of around 24 hours. In vivo studies have shown that DASPA can reduce tumor growth and metastasis in mouse models of hypoxic tumors.

Advantages and Limitations for Lab Experiments

DASPA has several advantages for lab experiments, including its potency and selectivity for CA IX, its stability in vitro, and its ability to reduce tumor growth and metastasis in mouse models of hypoxic tumors. However, there are also some limitations to using DASPA in lab experiments, including its relatively low yield in synthesis, its high cost, and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of DASPA, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the evaluation of its safety and efficacy in humans. In addition, DASPA could be used in combination with other anticancer drugs to enhance their efficacy and reduce their side effects. Further studies could also explore the potential applications of DASPA in other diseases, such as osteoporosis and glaucoma, where carbonic anhydrase inhibitors have been shown to be effective.

Synthesis Methods

DASPA was first synthesized by a group of researchers at the University of Florence, Italy, in 2010. The synthesis method involves the reaction between 3,4-dimethoxyphenethylamine, 3,5-dimethylbenzoyl chloride, and sulfanilamide in the presence of a base. The resulting compound is then purified using column chromatography. The yield of the synthesis is around 50%, and the purity of the compound is confirmed using nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) techniques.

properties

IUPAC Name

2-[(3,4-dimethoxyphenyl)sulfonyl-(2-phenylethyl)amino]-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O5S/c1-19-14-20(2)16-22(15-19)27-26(29)18-28(13-12-21-8-6-5-7-9-21)34(30,31)23-10-11-24(32-3)25(17-23)33-4/h5-11,14-17H,12-13,18H2,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFMWZMLCGOGPOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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